1-(4-Chlorophenyl)-3-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Description

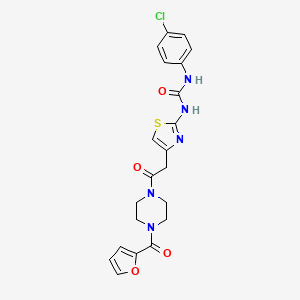

The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a urea derivative featuring a 4-chlorophenyl group, a thiazole ring, and a piperazine moiety modified with a furan-2-carbonyl substituent. Its molecular structure integrates multiple pharmacophoric elements:

- The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding via halogen interactions.

- The thiazole ring contributes to aromatic stacking and hydrogen bonding.

This compound belongs to a broader class of urea-thiazole hybrids, which are explored for diverse biological activities, including kinase inhibition and antimicrobial effects. Its structural complexity allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O4S/c22-14-3-5-15(6-4-14)23-20(30)25-21-24-16(13-32-21)12-18(28)26-7-9-27(10-8-26)19(29)17-2-1-11-31-17/h1-6,11,13H,7-10,12H2,(H2,23,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZUUULAMHCOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines elements of thiazole, piperazine, and furan, which are known for their diverse biological activities. The molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety may interact with enzyme active sites, inhibiting their function. For instance, compounds with similar structures have shown inhibitory effects on urease and acetylcholinesterase (AChE) .

- Antiproliferative Effects : The presence of thiazole and furan moieties has been linked to enhanced cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Anticancer Activity

The compound has been tested against several cancer cell lines, showing promising results:

These results indicate significant cytotoxic effects, particularly against lung and cervical cancer cells.

Enzyme Inhibition

In studies assessing enzyme inhibition:

These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound in vitro using MCF-7 and HepG2 cell lines. Results indicated that treatment with the compound led to a significant increase in the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells. Flow cytometry analysis revealed that it induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism for its antiproliferative activity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar compounds containing the thiazole moiety. Results showed that these compounds could effectively inhibit urease activity, with IC50 values significantly lower than traditional urease inhibitors, indicating a potential for therapeutic applications in treating conditions like kidney stones .

Scientific Research Applications

-

Anticancer Activity :

- Recent studies indicate that compounds similar to 1-(4-Chlorophenyl)-3-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibit significant anticancer properties. For instance, research into urea and thiourea analogues has shown promising results against various cancer cell lines, indicating that modifications to the urea structure can enhance anticancer efficacy .

- A study highlighted the effectiveness of thiazole-containing compounds in targeting specific cancer pathways, suggesting that the thiazole moiety in this compound could play a crucial role in its anticancer activity .

-

Antimicrobial Properties :

- The furan and thiazole rings are recognized for their antimicrobial activities. Compounds featuring these structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 1–2 µg/mL against certain pathogens .

- This suggests that this compound could be explored further for its potential as an antimicrobial agent.

- Anti-inflammatory Effects :

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl, thiazole, and piperazine moieties. Below is a systematic comparison based on available

Table 1: Structural and Physicochemical Comparison

Key Findings :

Furan vs. Phenyl: The furan-2-carbonyl group (target compound) introduces a heterocyclic oxygen, enabling hydrogen bonding absent in fluorophenyl analogs .

Thiazole Modifications :

- Compounds with extended substituents (e.g., hydrazinyl-oxoethyl in ) show higher molecular weights but reduced synthetic yields (85.1% vs. 88.9% for simpler analogs) .

Biological Activity Trends: Urea-thiazole derivatives with chlorophenyl groups exhibit enhanced cytotoxicity in preliminary studies, likely due to halogen bonding with target proteins . Piperazine flexibility correlates with kinase inhibition potency, as seen in analogs with morpholinoethoxy groups .

Computational Insights :

- Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) suggest that exact-exchange terms improve accuracy in predicting electronic properties, which could guide optimization of the target compound’s furan-piperazine moiety.

Q & A

Q. What synthetic methodologies are optimal for constructing the thiazole-urea core in this compound?

The thiazole-urea scaffold can be synthesized via a multi-step approach:

- Step 1: Condensation of 4-chlorophenyl isocyanate with a thiazole-2-amine intermediate.

- Step 2: Introduction of the 2-oxoethyl spacer via nucleophilic substitution, using bromoacetyl bromide under reflux in THF .

- Step 3: Coupling the piperazine-furan-2-carbonyl moiety using EDC/HOBt-mediated amide bond formation in DMF .

Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Combine spectroscopic and crystallographic techniques:

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize target-agnostic assays:

- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Kinase inhibition: Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR2) due to the compound’s urea-thiazole motif .

- Solubility: Measure logP via shake-flask method (PBS:octanol) to guide dosing .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across cell lines?

Case Example: If IC₅₀ varies >10-fold between HeLa and A549 cells:

- Hypothesis 1: Differential expression of efflux pumps (e.g., P-gp). Validate via ATPase activity assays .

- Hypothesis 2: Metabolic instability in specific cell lysates. Use LC-MS to quantify parent compound degradation .

Mitigation: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability .

Q. What computational strategies can predict SAR for the furan-piperazine moiety?

- Molecular docking: Model interactions with kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina. Focus on hydrogen bonds between furan carbonyl and Lys216 .

- QSAR: Train a model with descriptors like polar surface area (PSA) and molar refractivity using datasets from analogous urea derivatives .

Validation: Synthesize analogs with modified furan substituents (e.g., methyl vs. nitro) and correlate activity with predicted ΔG values .

Q. How to design a mechanistic study for target deconvolution?

Approach:

- Chemical proteomics: Use a biotinylated probe of the compound for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS .

- CRISPR-Cas9 knockouts: Target putative interactors (e.g., PI3K isoforms) and assess loss of compound activity .

Controls: Include competition experiments with excess unlabeled compound to confirm binding specificity .

Data Contradiction Analysis

Q. Discrepancies in reported logP values for similar urea-thiazole derivatives

Methodological Recommendations

Q. Optimizing reaction yields for the piperazine coupling step

- Catalyst: Use DMAP (5 mol%) to accelerate amide bond formation .

- Solvent: Switch from DMF to NMP for better solubility of the furan-carbonyl intermediate .

- Workup: Precipitate product with ice-cold H₂O to remove unreacted reagents .

Q. Addressing NMR signal overlap in the thiazole region

- ²D NMR (HSQC/HMBC): Resolve overlapping δ 7.5–8.0 ppm signals by correlating ¹H-¹³C couplings .

- Low-temperature NMR: Acquire spectra at 243 K to sharpen broad NH signals .

Structural Analog Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.